molecular formula C13H16O5 B2549834 3-Methoxy-4-(oxan-4-yloxy)benzoic acid CAS No. 1402232-63-6

3-Methoxy-4-(oxan-4-yloxy)benzoic acid

Cat. No.: B2549834
CAS No.: 1402232-63-6
M. Wt: 252.266
InChI Key: OBAPRSNANHIAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(oxan-4-yloxy)benzoic acid is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol It is characterized by the presence of a methoxy group (-OCH3) and an oxan-4-yloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with tetrahydropyran-4-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and oxan-4-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-carboxy-4-(oxan-4-yloxy)benzoic acid, while reduction of the benzoic acid moiety may produce 3-methoxy-4-(oxan-4-yloxy)benzyl alcohol.

Scientific Research Applications

3-Methoxy-4-(oxan-4-yloxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxan-4-yloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar in structure but lacks the oxan-4-yloxy group.

    3-Methoxybenzoic acid: Similar in structure but lacks the oxan-4-yloxy group.

    4-Hydroxybenzoic acid: Similar in structure but lacks both the methoxy and oxan-4-yloxy groups.

Uniqueness

3-Methoxy-4-(oxan-4-yloxy)benzoic acid is unique due to the presence of both the methoxy and oxan-4-yloxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-4-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12-8-9(13(14)15)2-3-11(12)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPRSNANHIAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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